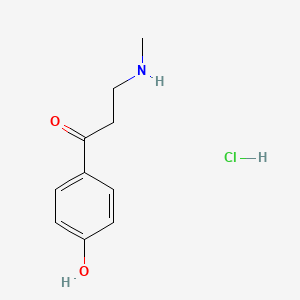

2-Hydroxy-beta-(methylamino)propiophenone hydrochloride

Description

Emergence of β-Aminoketones as Bioactive Scaffolds

The β-aminoketone structural motif first gained pharmaceutical prominence through natural product isolation and synthetic modifications in the mid-20th century. Early work identified this scaffold's ability to interact with ion channels and neurotransmitter systems, driving interest in cardiovascular and neurological applications. The Mannich reaction became a cornerstone synthetic strategy, enabling efficient construction of β-aminoketones through three-component condensations of ketones, aldehydes, and amines.

Catalytic asymmetric synthesis methods developed post-2000 allowed enantioselective production of β-aminoketones, critical for optimizing drug receptor interactions. The hydrochloride salt form, as seen in 2-hydroxy-beta-(methylamino)propiophenone, became preferred for enhancing solubility and stability in pharmaceutical formulations.

Structural Evolution and Optimization

Patent filings from the 1970s demonstrate sustained interest in β-aminoketone derivatives, with AU484135B2 (1975) specifically protecting novel compounds in this class. Modern synthetic approaches employ:

- Reductive hydroamination of α,β-unsaturated ketones

- Carbonylative coupling reactions

- Acid hydrolysis of metal-aminoketone complexes

The introduction of hydroxyl groups, as present in 2-hydroxy-beta-(methylamino)propiophenone hydrochloride, emerged as a key strategy to modulate blood-brain barrier permeability and metabolic stability. X-ray crystallographic studies revealed that β-aminoketones frequently adopt chair-like conformations that facilitate interactions with biological targets.

Properties

CAS No. |

24206-66-4 |

|---|---|

Molecular Formula |

C10H14ClNO2 |

Molecular Weight |

215.67 g/mol |

IUPAC Name |

1-(4-hydroxyphenyl)-3-(methylamino)propan-1-one;hydrochloride |

InChI |

InChI=1S/C10H13NO2.ClH/c1-11-7-6-10(13)8-2-4-9(12)5-3-8;/h2-5,11-12H,6-7H2,1H3;1H |

InChI Key |

GEBUMRFWHSVZMX-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC(=O)C1=CC=C(C=C1)O.Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation via Alpha-Bromination and Amination

According to a Chinese patent (CN104119240A), the preparation involves the following steps:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Alpha-bromination | Propiophenone is reacted with bromine in solvents such as methylene dichloride or ethyl acetate to form alpha-brominated propiophenone. | Solvent: methylene dichloride and/or ethyl acetate; temperature controlled | Simple separatory washing or no processing before next step |

| 2. Amination | The alpha-brominated product is reacted directly with aqueous methylamine solution to form crude alpha-methylaminopropiophenone. | Reaction in methylene dichloride, trichloromethane, ethyl acetate, or toluene; preferably methylene dichloride/ethyl acetate | Crude product dried and solvent removed under reduced pressure at ~40°C |

| 3. Salt formation | The crude alpha-methylaminopropiophenone is converted into its hydrochloride salt by treatment with hydrochloric acid and crystallization from acetone. | Crystallization in acetone at controlled temperature | Use of acetone requires strict safety due to inflammability |

| 4. Resolution and purification | The racemic hydrochloride salt is resolved using (2R,3R)-dibenzoyltartaric acid in ethyl acetate with a small amount of acetic acid, followed by recrystallization in alcohol/water mixtures. | Temperature 0–50°C; stirring 2–24 hours; recrystallization in ethanol/water (1:3) | Achieves optically pure (S)-(-)-alpha-methylaminopropiophenone |

- Avoids isolation of free base before salt formation.

- Uses recyclable solvents such as ethyl acetate.

- Side reactions such as amine oxidation can occur if temperature exceeds 50°C during solvent removal.

- Acetone crystallization poses safety risks.

- Large solvent volumes increase cost and complexity of recovery.

Alternative Preparation via Friedel-Crafts Acylation

Another method involves the Friedel-Crafts acylation of benzene with 2-chloropropionyl chloride catalyzed by Lewis acids to form 2-chloro-1-phenyl-1-acetone, which is then aminated with methylamine to yield 2-(methylamino)propiophenone:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Friedel-Crafts acylation | Benzene reacts with 2-chloropropionyl chloride under Lewis acid catalysis to produce 2-chloro-1-phenyl-1-acetone | Lewis acid catalyst; aprotic solvent | Avoids use of phosphorus trichloride and bromine, reducing toxicity and hazards |

| 2. Amination | 2-chloro-1-phenyl-1-acetone reacts with methylamine in the same solvent to produce 2-(methylamino)propiophenone | Aprotic solvent; mild conditions | Simplifies process by using the same solvent for both steps |

This route is considered safer, greener, and more cost-effective due to elimination of hazardous reagents and solvent economy.

Comparative Summary of Preparation Methods

| Aspect | Alpha-Bromination Route | Friedel-Crafts Acylation Route |

|---|---|---|

| Starting Materials | Propiophenone and bromine | Benzene and 2-chloropropionyl chloride |

| Key Reagents | Bromine, methylamine, hydrochloric acid | 2-chloropropionyl chloride, methylamine, Lewis acid catalyst |

| Solvents | Methylene dichloride, ethyl acetate, acetone | Aprotic solvents (same for both steps) |

| Safety Concerns | Bromine handling, acetone crystallization | Avoids bromine and phosphorus trichloride; safer overall |

| Environmental Impact | Requires solvent recovery; possible side reactions | Greener, fewer hazardous reagents |

| Yield and Purity | High yield with resolution step; optically pure product | Efficient synthesis with fewer steps |

| Industrial Feasibility | Requires careful temperature and solvent control | More straightforward, cost-effective |

Research Results and Optimization Notes

The alpha-bromination route achieves high resolution efficiency using (2R,3R)-dibenzoyltartaric acid as resolving agent, with solvent mixtures optimized for yield and purity. The recrystallization step in ethanol/water improves enantiomeric excess and yield.

Side reactions during solvent removal at elevated temperatures (>50°C) can cause product degradation and system blackening, indicating the need for controlled conditions.

The Friedel-Crafts route eliminates the use of bromine and phosphorus trichloride, reducing environmental and safety hazards, and allows the Friedel-Crafts and methylamination reactions to be carried out in the same solvent, simplifying the process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-beta-(methylamino)propiophenone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

1.1 Central Nervous System Activity

The compound exhibits notable central nervous system activity, particularly in the treatment of mood disorders. Research indicates that it possesses anti-depressant and anti-Parkinson properties, making it a candidate for therapeutic use in managing conditions such as depression and Parkinson's disease .

- Mechanism of Action : The compound is believed to influence neurotransmitter uptake, particularly serotonin and dopamine, which are critical in mood regulation .

1.2 In Vitro Diagnostic Applications

The compound has been utilized in various in vitro assays to measure neurotransmitter uptake sites. This application is crucial for understanding the biochemical pathways involved in neurological disorders and for developing potential therapeutic agents .

Analytical Chemistry Applications

2.1 Reference Standard

2-Hydroxy-beta-(methylamino)propiophenone hydrochloride serves as an analytical reference standard for quantifying the analyte in various chemical analyses . Its stability and well-characterized properties make it suitable for use in calibration curves during quantitative analysis.

2.2 Positive Control in Behavioral Studies

In behavioral pharmacology, the compound has been used as a positive control in forced swimming tests, which are designed to assess the efficacy of antidepressant drugs. This application underscores its relevance in preclinical studies aimed at evaluating new therapeutic agents .

Study on Antidepressant Properties

A study conducted on various substituted derivatives of 2-Hydroxy-beta-(methylamino)propiophenone highlighted its potential as an antidepressant. The results showed significant reductions in depressive-like behaviors in animal models treated with the compound compared to controls .

Neurotransmitter Uptake Studies

Research examining the effects of this compound on neurotransmitter uptake revealed that it significantly increased serotonin and dopamine levels in neuronal cultures. This finding supports its potential use in developing treatments for mood disorders .

Summary of Findings

| Application Type | Description | Key Findings |

|---|---|---|

| Pharmacological | Anti-depressant and anti-Parkinson properties | Effective in reducing depressive behaviors |

| In Vitro Diagnostics | Measuring neurotransmitter uptake sites | Useful for biochemical pathway studies |

| Analytical Chemistry | Reference standard for quantification | Stable and well-characterized for calibration |

| Behavioral Studies | Positive control in forced swimming tests | Validates efficacy of new antidepressants |

Mechanism of Action

The mechanism of action of 2-Hydroxy-beta-(methylamino)propiophenone hydrochloride involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced alertness, energy, and mood elevation. The compound’s molecular targets include dopamine and norepinephrine transporters, which are involved in the reuptake of these neurotransmitters .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Methcathinone hydrochloride (CAS 49656-78-2) is the most closely related analog, differing from the query compound only by the absence of the 2-hydroxy group. Its lower molecular weight (199.68 vs. hypothetical ~215 for the hydroxy variant) and higher volatility (flash point 11°C ) suggest that hydroxylation increases polarity and reduces volatility.

- Oxyfedrine derivatives (e.g., CAS 72739-03-8) incorporate methoxy and hydroxy groups, enhancing water solubility and targeting cardiovascular applications .

Biological Activity

2-Hydroxy-beta-(methylamino)propiophenone hydrochloride, a compound related to the class of substituted phenylpropanes, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H13ClN2O. The compound features a hydroxyl group and a methylamino group attached to a propiophenone backbone, which contributes to its biological activity.

Research indicates that compounds in this class can interact with neurotransmitter systems, particularly affecting monoamine transporters. The compound's structural similarity to bupropion suggests potential applications in treating mood disorders by inhibiting the reuptake of norepinephrine and dopamine .

Antiproliferative Activity

Recent studies have demonstrated that derivatives of 2-Hydroxy-beta-(methylamino)propiophenone exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives showed IC50 values ranging from 1.2 μM to 5.3 μM against MCF-7 breast cancer cells, indicating potent activity compared to established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 2-Hydroxy-beta-(methylamino)propiophenone | MCF-7 | 3.1 | |

| Derivative A | HCT 116 | 3.7 | |

| Derivative B | HEK 293 | 5.3 |

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. In vitro assays revealed that it exhibits significant antioxidative properties, potentially mitigating oxidative stress in cells. This activity was assessed using methods such as DPPH and FRAP assays, confirming its ability to scavenge free radicals effectively .

Clinical Implications

A notable case study involved the use of a derivative of 2-Hydroxy-beta-(methylamino)propiophenone in a clinical setting for patients with treatment-resistant depression. The compound demonstrated efficacy in improving mood and reducing anxiety levels, suggesting its potential as an alternative therapeutic option .

Toxicological Assessments

Toxicological evaluations have indicated that while the compound exhibits promising therapeutic effects, it also poses risks associated with its psychoactive properties. Regulatory bodies have classified it under controlled substances due to its potential for abuse and dependency .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing 2-hydroxy-beta-(methylamino)propiophenone hydrochloride with high purity?

- Methodological Answer : Optimize synthesis using Quality-by-Design (QbD) principles, including factorial experiments to evaluate reaction parameters (e.g., temperature, solvent polarity, and stoichiometry). For characterization, combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the hydroxy and methylamino substituents, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for absolute configuration determination. Monitor purity via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer : Use reversed-phase HPLC with a chaotropic mobile phase (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) to enhance peak resolution and reduce matrix interference. For trace analysis, couple liquid chromatography with tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) transitions specific to the compound’s fragmentation pattern. Validate the method per ICH guidelines for linearity (R² > 0.995), recovery (>95%), and limit of detection (LOD < 1 ng/mL) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis and sample preparation to avoid inhalation. Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure. Store the compound in amber glass vials at −20°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Regularly monitor airborne concentrations using gas chromatography-mass spectrometry (GC-MS) if volatilization is a concern. Decontaminate spills with 5% sodium bicarbonate solution followed by ethanol rinsing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?

- Methodological Answer : Perform cross-species toxicity studies (e.g., in vitro human hepatocyte assays vs. rodent models) to identify species-specific metabolic pathways. Use metabolomics to detect reactive intermediates (e.g., quinone methides) that may contribute to cytotoxicity. Compare results with structurally analogous compounds like bupropion hydrochloride, noting differences in tert-butyl vs. methylamino substituents and their impact on oxidative stress pathways .

Q. What experimental design is recommended for stability studies of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies using a factorial design: expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40°C, 60°C, and 80°C. Analyze degradation products via LC-MS/MS and assign structures using MS² fragmentation libraries. Calculate degradation kinetics (e.g., Arrhenius plots) to predict shelf-life under standard storage conditions .

Q. How can impurity profiling be systematically conducted for this compound?

- Methodological Answer : Synthesize potential impurities (e.g., des-methyl byproducts, hydroxylation isomers) as reference standards. Use orthogonal chromatographic methods: hydrophilic interaction liquid chromatography (HILIC) for polar impurities and ultra-performance liquid chromatography (UPLC) with a C18 column for non-polar contaminants. Quantify impurities via charged aerosol detection (CAD) to ensure sensitivity across diverse chemical classes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.